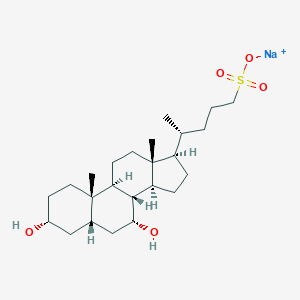![molecular formula C22H19ClN2O2S B237144 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide, commonly known as CAPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of CAPSA involves the inhibition of various signaling pathways involved in cancer cell growth and survival. CAPSA has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in regulating cell growth and survival. Additionally, CAPSA has been shown to activate the AMPK pathway, which plays a role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
CAPSA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CAPSA induces apoptosis in cancer cells, inhibits cell proliferation, and suppresses tumor growth. Additionally, CAPSA has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that CAPSA reduces tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAPSA has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, one limitation of CAPSA is its instability in aqueous solutions, which can affect its efficacy in in vitro experiments.
Direcciones Futuras
There are several future directions for CAPSA research, including the development of more stable analogs, the investigation of its potential as a combination therapy with other anti-cancer drugs, and the exploration of its potential as a treatment for other diseases, such as inflammation and pain.
In conclusion, CAPSA is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of CAPSA involves the reaction between 4-chlorobenzenethiol and N-(4-aminophenyl)acetamide in the presence of a catalyst. The resulting product is then reacted with phenylacetyl chloride to obtain CAPSA. This method has been used in various studies to produce CAPSA for research purposes.
Aplicaciones Científicas De Investigación
CAPSA has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that CAPSA exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, CAPSA has been shown to have anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C22H19ClN2O2S |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O2S/c23-17-6-12-20(13-7-17)28-15-22(27)25-19-10-8-18(9-11-19)24-21(26)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)(H,25,27) |
Clave InChI |
ANWXOKAWFBVIHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




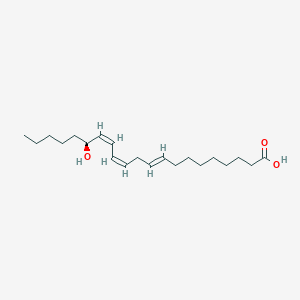
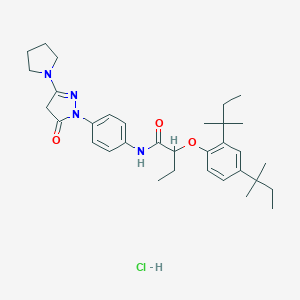
![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
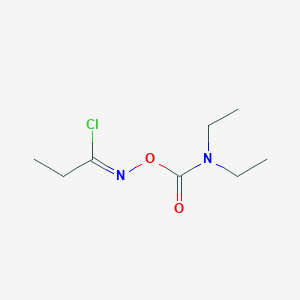
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
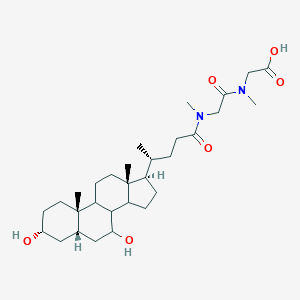
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
